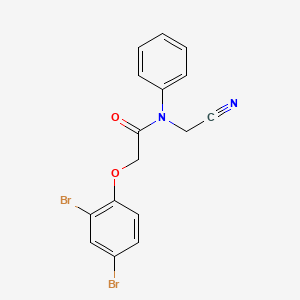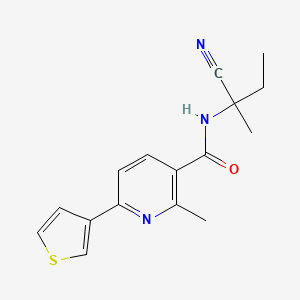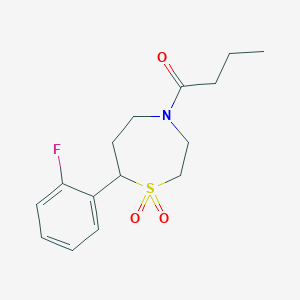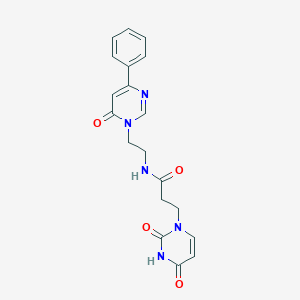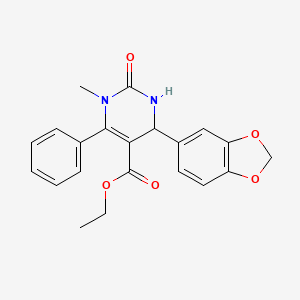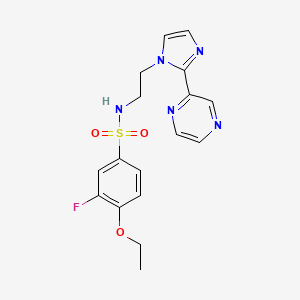
4-ethoxy-3-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamides represent a significant class of organic compounds, often explored for their diverse biological activities and chemical properties. They are crucial in medicinal chemistry for designing new drugs due to their ability to interact with various biological targets.
Synthesis Analysis
Sulfonamides like the one described are typically synthesized through the sulfonation of aromatic compounds followed by amide formation. The synthesis process might involve multiple steps, including the initial formation of the sulfonamide group, followed by the introduction of ethoxy and fluoro substituents and the construction of the pyrazin-imidazole scaffold. Studies on related compounds provide insights into potential synthetic routes and challenges, such as the need for specific catalysts or conditions to achieve the desired selectivity and yield (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamides is crucial in determining their chemical reactivity and biological activity. X-ray crystallography and NMR spectroscopy are common techniques for elucidating the structure, providing details on the spatial arrangement of atoms, bond lengths, and angles. For instance, studies on related sulfonamides have shown how the orientation of substituents around the sulfonamide moiety can influence molecular conformation and, consequently, biological activity (Asiri et al., 2012).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including hydrolysis, reduction, and condensation, often influenced by their functional groups. The presence of the ethoxy and fluoro substituents could affect the compound's reactivity towards nucleophilic and electrophilic agents. Research on similar compounds has explored their reactivity, providing a basis for predicting the chemical behavior of new sulfonamides (Pal et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical development. Research on structurally similar sulfonamides can provide insights into the expected physical properties of new compounds (Gul et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Synthesized derivatives of benzenesulfonamides, such as pyrazoline and pyrazole compounds, have been evaluated for their cytotoxic activities, showing potential as anti-tumor agents. Some derivatives exhibited interesting cytotoxic activities, which are crucial for further anti-tumor activity studies (Gul et al., 2016). Furthermore, certain benzenesulfonamide compounds were found to inhibit carbonic anhydrase, an enzyme linked to cancer proliferation, suggesting their utility in cancer treatment strategies (Gul et al., 2017).
Antimicrobial Activity
- The antimicrobial properties of benzenesulfonamide derivatives have been extensively studied, with compounds exhibiting significant activity against a range of bacteria and fungi. This indicates their potential use as broad-spectrum antimicrobial agents (Hassan, 2013), (Sarvaiya et al., 2019).
Enzyme Inhibition
- Benzenesulfonamide derivatives have been found to inhibit various enzymes, including carbonic anhydrase and cyclooxygenase-2 (COX-2), which play roles in conditions such as glaucoma, edema, and inflammation. This positions them as candidates for the development of drugs targeting these enzymes (Gul et al., 2016), (Lobo et al., 2015).
Molecular Sensing and Imaging
- A novel pyrazoline-based compound was developed for fluorometric "turn-off" sensing of Hg2+, demonstrating the utility of benzenesulfonamide derivatives in environmental monitoring and potentially in diagnostic applications (Bozkurt & Gul, 2018).
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3S/c1-2-26-16-4-3-13(11-14(16)18)27(24,25)22-8-10-23-9-7-21-17(23)15-12-19-5-6-20-15/h3-7,9,11-12,22H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMGGMZAPRJQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)
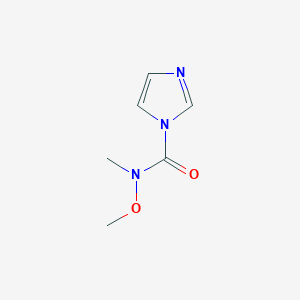
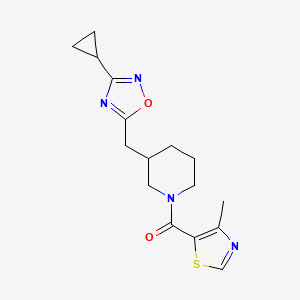

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)
![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)
